molecular formula C16H24N2O2 B4857454 2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE

2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4857454
M. Wt: 276.37 g/mol
InChI Key: CTYMOHQMRFEGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an ethanone backbone, which is further substituted with a propylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.

    Nucleophilic Substitution: The 3-methylphenoxy halide is then reacted with 1-(4-propylpiperazino)-1-ethanone under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Employed as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy group may facilitate binding to certain receptors or enzymes, while the piperazino group can enhance its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-METHYLPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE
  • 2-(3-METHYLPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE

Uniqueness

2-(3-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the propyl group on the piperazino moiety, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-propylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-7-17-8-10-18(11-9-17)16(19)13-20-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMOHQMRFEGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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